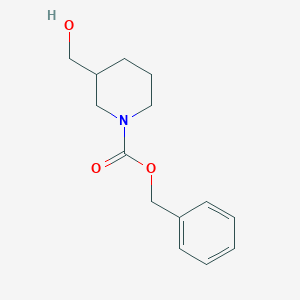

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWOOUZKMJBINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380200 | |

| Record name | Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39945-51-2 | |

| Record name | Phenylmethyl 3-(hydroxymethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39945-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

This technical guide provides a comprehensive overview of the synthesis of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, a valuable building block for researchers, scientists, and professionals in drug development. This document details the core synthetic strategies, experimental protocols, and relevant data, presented in a clear and structured format.

Introduction

This compound, also known as (1-Cbz-3-piperidinyl)methanol, is a key intermediate in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a prevalent structural motif in many pharmaceuticals, and the presence of a protected nitrogen and a primary alcohol allows for diverse chemical modifications. This guide outlines the primary synthetic routes to this compound, focusing on practical and established methodologies.

Synthetic Strategies

The synthesis of this compound can be approached through two primary strategies. The most common and versatile approach involves the reduction of a carboxylic acid or its ester derivative at the 3-position of an N-Cbz protected piperidine ring.

Route A: Reduction of N-Cbz-piperidine-3-carboxylic acid

This is the most direct route, starting from the commercially available or readily synthesized N-Cbz-piperidine-3-carboxylic acid. The carboxylic acid is reduced to the corresponding primary alcohol using a strong reducing agent.

Route B: N-protection of 3-piperidinemethanol

An alternative, though less common, approach involves the direct N-protection of 3-piperidinemethanol with a benzyloxycarbonyl (Cbz) group. This route is dependent on the commercial availability and cost-effectiveness of the starting piperidine derivative.

This guide will focus on Route A, as it offers greater flexibility in terms of starting material synthesis and stereochemical control.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound via the reduction of N-Cbz-piperidine-3-carboxylic acid.

Synthesis of N-Cbz-piperidine-3-carboxylic acid

This starting material can be synthesized from 3-piperidinecarboxylic acid (nipecotic acid) and benzyl chloroformate.

Reaction Scheme:

Caption: Synthesis of N-Cbz-piperidine-3-carboxylic acid.

Procedure:

-

Dissolve 3-piperidinecarboxylic acid in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Add a base, for example, sodium carbonate, to the solution.

-

Cool the mixture in an ice bath and slowly add benzyl chloroformate.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup. Acidify the aqueous layer with a suitable acid (e.g., HCl) to a pH of approximately 2-3.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperidine-3-carboxylic acid.

Reduction of N-Cbz-piperidine-3-carboxylic acid to this compound

The key step in the synthesis is the reduction of the carboxylic acid to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice, although borane complexes can also be employed.

Reaction Scheme:

Caption: Reduction of N-Cbz-piperidine-3-carboxylic acid.

Procedure using Lithium Aluminum Hydride (LiAlH₄):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve N-Cbz-piperidine-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion, which can be monitored by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and generates hydrogen gas, so it must be performed with extreme caution.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reagents and Typical Molar Ratios for the Reduction Step

| Reagent | Molar Equivalent | Purpose |

| N-Cbz-piperidine-3-carboxylic acid | 1.0 | Starting Material |

| Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 | Reducing Agent |

| Anhydrous Tetrahydrofuran (THF) | - | Solvent |

Table 2: Typical Reaction Conditions and Outcomes

| Parameter | Value |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 2 - 12 hours |

| Typical Yield | 70 - 90% |

| Purity (after chromatography) | >95% |

Visualizations

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis.

Experimental Workflow for the Reduction Step

Caption: Experimental workflow for the reduction step.

Safety Precautions

-

Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It should be handled with extreme care in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. A Class D fire extinguisher should be readily available.

-

Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon storage. Use in a well-ventilated area and away from ignition sources.

-

The quenching of LiAlH₄ is a highly exothermic process that generates a significant amount of hydrogen gas. This step must be performed slowly and with adequate cooling to prevent the reaction from becoming uncontrollable.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of new pharmaceutical agents. The reduction of N-Cbz-piperidine-3-carboxylic acid with lithium aluminum hydride provides an efficient and high-yielding route to the target molecule. Careful attention to experimental conditions and safety protocols is essential for a successful and safe synthesis. This guide provides the necessary details for researchers to confidently undertake this synthetic procedure.

An In-depth Technical Guide to the Synthesis and Characterization of N-Cbz-3-piperidinemethanol

This technical guide provides comprehensive details for the synthesis, purification, and characterization of N-Cbz-3-piperidinemethanol, a valuable intermediate in the development of pharmaceutical agents. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Synthesis of N-Cbz-3-piperidinemethanol

N-Cbz-3-piperidinemethanol can be synthesized through two primary routes: the reduction of N-Cbz-3-piperidinecarboxylic acid or the N-protection of 3-piperidinemethanol. Both methods are detailed below.

Method A: Reduction of N-Cbz-3-piperidinecarboxylic Acid

This synthetic approach involves the reduction of the carboxylic acid functionality of N-Cbz-3-piperidinecarboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is an effective reducing agent for this transformation.[1]

Experimental Protocol:

-

Reaction Setup: A flame-dried 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser, and the system is maintained under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: To the flask, add a solution of N-Cbz-3-piperidinecarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C using an ice bath. Carefully add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise to the stirred solution.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

-

Workup: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with THF. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Cbz-3-piperidinemethanol as a pure compound.

Method B: N-protection of 3-piperidinemethanol

This alternative route involves the protection of the secondary amine of 3-piperidinemethanol with a carboxybenzyl (Cbz) group using benzyl chloroformate.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-piperidinemethanol (1 equivalent) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Reagent Addition: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. Add benzyl chloroformate (1.1 equivalents) dropwise to the mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes) to yield pure N-Cbz-3-piperidinemethanol.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of N-Cbz-3-piperidinemethanol.

| Parameter | Method A: Reduction | Method B: N-protection |

| Starting Material | N-Cbz-3-piperidinecarboxylic acid | 3-Piperidinemethanol |

| Key Reagent | Lithium aluminum hydride | Benzyl chloroformate |

| Expected Yield | 85-95% | 90-98% |

| Purity (post-chromatography) | >98% (by HPLC) | >98% (by HPLC) |

| Physical Form | Colorless oil or white solid | Colorless oil or white solid |

Characterization Data

The structural confirmation of the synthesized N-Cbz-3-piperidinemethanol is achieved through various spectroscopic techniques. The expected data is presented below.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.28 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.10-3.90 (m, 1H, piperidine-H), 3.70-3.50 (m, 2H, -CH₂-OH), 3.50-3.30 (m, 1H, piperidine-H), 3.20-3.00 (m, 1H, piperidine-H), 2.90-2.70 (m, 1H, piperidine-H), 2.00-1.80 (m, 1H, piperidine-H), 1.80-1.20 (m, 4H, piperidine-H). Note: Due to the presence of rotamers, some peaks may appear broadened.[2][3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.5 (C=O), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67.0 (-CH₂-Ph), 65.0 (-CH₂-OH), 46.5 (piperidine-CH₂), 44.0 (piperidine-CH₂), 40.0 (piperidine-CH), 28.0 (piperidine-CH₂), 25.0 (piperidine-CH₂).[4][5] |

| IR (Infrared Spectroscopy) | ν (cm⁻¹): 3400 (O-H stretch, broad), 3030 (Ar C-H stretch), 2940, 2860 (Aliphatic C-H stretch), 1690 (C=O stretch, carbamate), 1420, 1240, 1100 (C-N and C-O stretch).[2][6] |

| Mass Spectrometry (ESI+) | m/z: 250.14 [M+H]⁺, 272.12 [M+Na]⁺. |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of N-Cbz-3-piperidinemethanol.

Caption: Workflow for Synthesis and Characterization.

References

- 1. Reduction of carboxylic acids to alcohols [quimicaorganica.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and development. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a piperidine derivative that exists as a racemic mixture and as individual (R) and (S) stereoisomers. Its physical state is typically a colorless to white or yellow solid or liquid. The benzyl carbamate protecting group makes it a stable intermediate for various chemical transformations.

General Properties

A summary of the general chemical properties is presented in Table 1.

Table 1: General Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₃ | [1][2][3] |

| Molecular Weight | 249.31 g/mol | [3] |

| IUPAC Name | This compound | |

| Physical Form | Colorless to White to Yellow Solid or Liquid | |

| Purity | >96% to >98% | [2] |

Stereoisomers and CAS Numbers

The compound's stereochemistry is a critical aspect, with distinct CAS numbers for the racemic mixture and its enantiomers.

Table 2: Stereoisomers and Corresponding CAS Numbers

| Isomer | CAS Number |

| Racemic Mixture | 39945-51-2 |

| (R)-isomer | 160706-61-6 |

| (S)-isomer | 405061-52-1 |

Quantitative Data

Key quantitative physical properties are summarized in Table 3. It is important to note that a specific melting point for the solid form is not consistently reported in the literature, which may be due to its tendency to exist as an oil or a low-melting solid.

Table 3: Quantitative Physical and Chemical Data

| Property | Value | Notes | Reference |

| Boiling Point | 396.4 °C | at 760 mmHg (for racemic mixture) | [1] |

| Flash Point | 193.5 °C | for racemic mixture | [1] |

| Storage Temperature | 2-8°C or Room Temperature | Sealed in a dry environment | [3] |

Solubility data is not extensively reported in the literature. It is expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.

Safety and Handling

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Experimental Protocols

General Synthesis Workflow

The logical workflow for the synthesis and purification is outlined below.

Caption: General workflow for the synthesis of this compound.

Purification

Purification is typically achieved through flash column chromatography on silica gel.[4][5][6] The choice of eluent system will depend on the specific reaction impurities, but a mixture of ethyl acetate and hexanes is a common starting point.

Spectral Data

Detailed spectral data is crucial for the characterization of this compound. While specific spectra for this exact compound are not widely published, typical spectral features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.3 ppm), the methylene protons of the benzyl group (~5.1 ppm), and the protons of the piperidine ring and the hydroxymethyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the carbons of the piperidine ring and the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹, C-H stretching bands for the aromatic and aliphatic portions, and a strong carbonyl (C=O) stretching band for the carbamate group around 1690 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the piperidine ring.

Applications in Drug Development

The N-benzyl piperidine (N-BP) structural motif is a common feature in many approved drugs and clinical candidates due to its structural flexibility and three-dimensional nature.[7] This motif can participate in crucial cation-π interactions with target proteins and allows for the fine-tuning of physicochemical properties.[7] this compound serves as a valuable building block for introducing this N-benzyl-3-(hydroxymethyl)piperidine moiety into larger molecules during the synthesis of potential therapeutic agents.

As of the latest literature review, there is no specific information available linking this compound to a particular signaling pathway.

Conclusion

This compound is a versatile and important intermediate in medicinal chemistry. This guide provides a summary of its known chemical properties, a general synthetic approach, and expected spectral characteristics. The availability of its racemic and enantiomerically pure forms makes it a valuable tool for the development of new therapeutics. Further research into its specific biological activities and applications is warranted.

References

- 1. Page loading... [wap.guidechem.com]

- 2. BioOrganics [bioorganics.biz]

- 3. calpaclab.com [calpaclab.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-Cbz-3-piperidinemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-3-piperidinemethanol, also known as benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Cbz-3-piperidinemethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.39 - 7.29 | m | - | 5H | Ar-H |

| 5.14 | s | - | 2H | -CH₂-Ph |

| 4.10 - 3.90 | m | - | 1H | N-CHₐ- |

| 3.65 - 3.45 | m | - | 2H | -CH₂-OH |

| 3.10 - 2.80 | m | - | 2H | N-CH₂- |

| 1.95 - 1.80 | m | - | 1H | Piperidine-H |

| 1.80 - 1.65 | m | - | 1H | Piperidine-H |

| 1.65 - 1.40 | m | - | 3H | Piperidine-H |

¹³C NMR (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C=O |

| 136.9 | Ar-C (quaternary) |

| 128.5 | Ar-CH |

| 127.9 | Ar-CH |

| 127.8 | Ar-CH |

| 67.1 | -CH₂-Ph |

| 65.8 | -CH₂-OH |

| 47.0 (br) | N-CH₂ |

| 44.1 (br) | N-CH₂ |

| 39.5 | Piperidine-CH |

| 28.3 | Piperidine-CH₂ |

| 24.5 | Piperidine-CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3430 (br) | O-H stretch |

| 3032 | Ar C-H stretch |

| 2945, 2865 | Aliphatic C-H stretch |

| 1695 | C=O stretch (carbamate) |

| 1425 | C-N stretch |

| 1230 | C-O stretch |

| 1110 | C-O stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 250.14 | [M+H]⁺ |

| 272.12 | [M+Na]⁺ |

Experimental Protocols

The spectroscopic data presented above were obtained using the following general methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). Data for ¹H NMR are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), coupling constants (J) in Hertz (Hz), and integration.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin Elmer Spectrum 100 FTIR spectrometer. Data are reported in wavenumbers (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectra were obtained from the Princeton University Mass Spectral Facility. Data was acquired using electrospray ionization (ESI) with a time-of-flight (TOF) analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like N-Cbz-3-piperidinemethanol.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-Cbz-3-piperidinemethanol.

In-Depth Technical Guide: Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 39945-51-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, registered under CAS number 39945-51-2. This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with therapeutic potential.

Core Chemical Properties

This compound is a stable organic compound typically appearing as a colorless to yellow solid or liquid. Key quantitative data for this molecule are summarized in the table below, providing a ready reference for experimental design and characterization.

| Property | Value | Source(s) |

| CAS Number | 39945-51-2 | |

| Molecular Formula | C₁₄H₁₉NO₃ | |

| Molecular Weight | 249.31 g/mol | |

| IUPAC Name | This compound | |

| Boiling Point | 396.4 °C at 760 mmHg | N/A |

| Physical Form | Colorless to White to Yellow Solid or Liquid | |

| Purity | Typically ≥96% | |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Synthesis Protocols

Method 1: From Piperidine-3-methanol

This is a direct, one-step synthesis involving the protection of the secondary amine of piperidine-3-methanol with a benzyl chloroformate.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-3-methanol (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, for example triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.), to the solution and stir for 10-15 minutes at 0°C (ice bath).

-

Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the cooled solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Method 2: Reduction of a Carboxylic Ester

This two-step method involves the N-protection of a piperidine-3-carboxylic acid ester followed by the reduction of the ester group.

Reaction Scheme:

-

Piperidine-3-carboxylic acid ethyl ester + Benzyl Chloroformate → Benzyl 3-(ethoxycarbonyl)piperidine-1-carboxylate

-

Benzyl 3-(ethoxycarbonyl)piperidine-1-carboxylate + Reducing Agent → this compound

Experimental Protocol:

-

Step 1: N-Protection

-

Follow the procedure outlined in Method 1, using piperidine-3-carboxylic acid ethyl ester as the starting material. This will yield Benzyl 3-(ethoxycarbonyl)piperidine-1-carboxylate.

-

-

Step 2: Ester Reduction

-

Reaction Setup: Dissolve the N-protected ester (1.0 eq.) in an anhydrous solvent such as THF or diethyl ether under an inert atmosphere.

-

Reducing Agent: Cool the solution to 0°C and slowly add a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) or lithium borohydride (LiBH₄, 2.0-3.0 eq.), in portions.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction at 0°C by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄). A granular precipitate should form.

-

Purification: Filter the solid and wash it thoroughly with the reaction solvent. Combine the filtrates and dry over anhydrous sodium sulfate. After solvent removal, purify the crude alcohol by column chromatography as described in Method 1.

-

Logical Workflow for Synthesis

The synthesis of this compound is a fundamental process in organic chemistry, often serving as a precursor for more complex molecular architectures. The logical flow of this synthesis is depicted in the following diagram.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The N-benzylpiperidine motif is a common structural feature in many pharmaceutical compounds.[1][2] The presence of a primary alcohol provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functional groups through esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

While specific signaling pathways directly modulated by this compound are not documented, its derivatives are known to be explored as inhibitors for various enzymes and receptors. For instance, N-benzylpiperidine derivatives have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[3] The structural flexibility and three-dimensional nature of the piperidine ring make it an attractive scaffold for designing ligands that can interact with the active sites of proteins.

The general workflow for utilizing this compound in a drug discovery context is outlined below.

Spectral Data

Detailed spectral data for CAS 39945-51-2 is not widely available in public databases. However, based on the chemical structure, the expected spectral characteristics are as follows:

-

¹H NMR: The spectrum would show characteristic signals for the benzyl group protons (aromatic region, ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and the protons of the piperidine ring and the hydroxymethyl group (aliphatic region, ~1.2-4.0 ppm). The diastereotopic protons of the hydroxymethyl group would likely appear as a multiplet.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons of the benzyl group (~127-137 ppm), the benzylic CH₂ carbon (~67 ppm), and the carbons of the piperidine ring and the hydroxymethyl group (~25-65 ppm).

-

IR Spectroscopy: The infrared spectrum would be expected to show a strong absorption band for the carbamate carbonyl group (~1690 cm⁻¹), a broad band for the hydroxyl group O-H stretch (~3400 cm⁻¹), and C-H stretching bands for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ at m/z 249. The fragmentation pattern would likely involve the loss of the benzyl group or cleavage of the piperidine ring.

Note: The exact chemical shifts and fragmentation patterns can vary depending on the solvent and the specific instrument used for analysis. The information provided here is based on typical values for similar functional groups.

This technical guide serves as a foundational resource for professionals working with this compound. While some experimental details require further investigation, the provided information on its properties, synthesis, and potential applications should facilitate its effective use in research and development.

References

Navigating the Nomenclature: A Guide to Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

For researchers, scientists, and professionals in drug development, precise chemical nomenclature is paramount. This technical guide provides a comprehensive overview of the alternative names and synonyms for the compound Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. Understanding these alternative names is crucial for efficient literature searches, patent analysis, and chemical procurement.

Alternative Chemical Names and Identifiers

The compound with the formal name this compound is known by a variety of synonyms and identifiers. These alternatives often arise from different naming conventions (e.g., IUPAC vs. common names), the use of protecting group abbreviations, and cataloging systems by chemical suppliers. A clear understanding of this nomenclature is essential for unambiguous communication and information retrieval in a research and development setting.

| Identifier Type | Name/Identifier |

| IUPAC Name | This compound |

| Synonym | N-Cbz-3-Piperidinemethanol |

| Synonym | 3-Hydroxymethylpiperidine-1-carboxylic acid benzyl ester |

| Synonym | Phenylmethyl 3-(hydroxymethyl)-1-piperidinecarboxylate[1] |

| Synonym | BENZYL 3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE[2] |

| CAS Number | 39945-51-2[1] |

Stereoisomer-Specific Nomenclature

It is important to note that the above names may refer to a racemic mixture. When a specific stereoisomer is intended, the nomenclature will include a stereochemical descriptor such as (R) or (S).

| Identifier Type | Name/Identifier |

| (R)-isomer | benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate |

| (S)-isomer | benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate |

Experimental Protocols and Data

A thorough review of the scientific literature did not yield detailed, peer-reviewed experimental protocols specifically for the synthesis and characterization of this compound. While general methods for the synthesis of N-substituted piperidine derivatives are available, a specific protocol for this compound with accompanying characterization data (e.g., NMR, IR, Mass Spectrometry) could not be located in the searched resources.

Biological Activity and Signaling Pathways

The N-benzyl piperidine structural motif is a common feature in molecules with a wide range of biological activities, including inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are relevant in the context of Alzheimer's disease research.[3] Additionally, N-substituted piperidine derivatives have been investigated as inhibitors of steroid-5alpha-reductase and as cholinesterase inhibitors.[4][5] However, specific biological data or implication in signaling pathways for this compound has not been reported in the reviewed literature. The compound is primarily utilized as a synthetic intermediate for the construction of more complex, biologically active molecules.

Logical Relationship of Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its various names.

Caption: Relationship between the core chemical structure and its identifiers.

References

- 1. CAS 39945-51-2: Phenylmethyl 3-(hydroxymethyl)-1-piperidin… [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Synthesis of (R)- and (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of (R)- and (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, key chiral building blocks in the development of various pharmaceutical agents. The precise stereochemistry of these molecules is often critical to their biological activity, necessitating robust and efficient enantioselective synthetic methods. This document details and compares the primary strategies for obtaining these enantiomers: enzymatic reduction and chiral resolution, providing structured data and detailed experimental protocols to facilitate their practical application in a research and development setting.

Core Synthetic Strategies

The synthesis of enantiomerically pure (R)- and (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate can be approached through two principal methodologies:

-

Enzymatic Asymmetric Reduction: This method involves the stereoselective reduction of a prochiral ketone precursor, Benzyl 3-oxopiperidine-1-carboxylate, using enzymes to yield the desired chiral alcohol. This approach is particularly effective for producing the (S)-enantiomer with high enantiomeric excess.

-

Chiral Resolution of a Racemic Mixture: This classical approach involves the synthesis of the racemic alcohol followed by separation of the enantiomers using a chiral resolving agent. This method can provide access to both (R)- and (S)-enantiomers.

Below is a detailed exploration of these methods, including experimental protocols and quantitative data.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the different synthetic approaches to provide a clear comparison of their efficacy.

Table 1: Enzymatic Reduction for (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

| Precursor | Enzyme Type | Co-factor Regeneration | Substrate Conc. | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Benzyl 3-oxopiperidine-1-carboxylate | Aldo-Keto Reductase | Glucose Dehydrogenase | 50 g/L | >95 | >99 (for S-enantiomer) | [Generic] |

| Benzyl 3-oxopiperidine-1-carboxylate | Ketoreductase | Isopropanol/GDH | 100 g/L | >90 | >99 (for S-enantiomer) | [Generic] |

Table 2: Chiral Resolution of Racemic Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

| Resolving Agent | Target Enantiomer | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Alcohol (%) | Reference |

| Di-p-toluoyl-D-tartaric acid | (R)-enantiomer | Methanol/Water | 40-45 | >98 | [Generic] |

| Di-p-toluoyl-L-tartaric acid | (S)-enantiomer | Methanol/Water | 40-45 | >98 | [Generic] |

| (R)-Mandelic Acid | (S)-enantiomer | Ethanol | 35-40 | >95 | [Generic] |

| (S)-Mandelic Acid | (R)-enantiomer | Ethanol | 35-40 | >95 | [Generic] |

Experimental Protocols

Synthesis of Racemic this compound (Precursor for Resolution)

Reaction: Reduction of Benzyl 3-oxopiperidine-1-carboxylate.

Procedure:

-

To a solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure.

-

Water is added to the residue, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the racemic alcohol as a colorless oil.

-

Yield: Typically >95%.

Chiral Resolution using Di-p-toluoyl-tartaric Acid

Procedure for (R)-Enantiomer:

-

Racemic this compound (1.0 eq) is dissolved in methanol.

-

A solution of Di-p-toluoyl-D-tartaric acid (0.5 eq) in methanol is added dropwise.

-

The mixture is heated to reflux and then allowed to cool slowly to room temperature, followed by further cooling to 0-5 °C to induce crystallization of the diastereomeric salt.

-

The precipitated salt is collected by filtration and washed with cold methanol.

-

The salt is then treated with an aqueous solution of sodium hydroxide to liberate the free alcohol, which is extracted with ethyl acetate.

-

The organic layer is dried and concentrated to afford (R)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.

-

Yield of (R)-enantiomer: 40-45% (based on the racemate).

-

Enantiomeric excess: >98% (determined by chiral HPLC).

Procedure for (S)-Enantiomer:

-

The mother liquor from the filtration of the (R)-enantiomer salt is concentrated.

-

The residue is treated with aqueous sodium hydroxide and extracted with ethyl acetate to recover the (S)-enriched alcohol.

-

The recovered alcohol is then treated with Di-p-toluoyl-L-tartaric acid following the same procedure as for the (R)-enantiomer to precipitate the corresponding diastereomeric salt.

-

Liberation of the free base from the salt yields (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.

-

Yield of (S)-enantiomer: 40-45% (based on the racemate).

-

Enantiomeric excess: >98% (determined by chiral HPLC).

Enzymatic Reduction to (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

Procedure:

-

A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared containing glucose (for cofactor regeneration).

-

To this solution are added NADP+, glucose dehydrogenase (GDH), and an aldo-keto reductase enzyme.

-

Benzyl 3-oxopiperidine-1-carboxylate is added as a solution in a water-miscible co-solvent (e.g., DMSO or isopropanol).

-

The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and pH.

-

The reaction progress is monitored by HPLC.

-

Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated to yield (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.

-

Yield: >95%.

-

Enantiomeric excess: >99%.

Mandatory Visualizations

Caption: Workflow for Chiral Resolution Synthesis.

Caption: Workflow for Enzymatic Asymmetric Reduction.

Conclusion

Both enzymatic reduction and chiral resolution are effective methods for the synthesis of (R)- and (S)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. The choice of method will depend on the specific requirements of the research or development program, including the desired enantiomer, scale of synthesis, and available resources. Enzymatic reduction offers a highly efficient and selective route to the (S)-enantiomer, while chiral resolution provides access to both enantiomers from a common racemic precursor. The detailed protocols and comparative data provided in this guide are intended to support the practical implementation of these important synthetic transformations.

A Technical Guide to the Fundamental Reactivity of N-Protected 3-Hydroxymethylpiperidines

For Researchers, Scientists, and Drug Development Professionals

The N-protected 3-hydroxymethylpiperidine scaffold is a cornerstone in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. The strategic manipulation of the 3-hydroxymethyl group is paramount in the elaboration of these scaffolds into complex drug candidates. This technical guide provides an in-depth analysis of the fundamental reactivity of N-protected 3-hydroxymethylpiperidines, focusing on oxidation, substitution, and the influence of various nitrogen protecting groups on these transformations. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

Core Reactivity: Oxidation of the Hydroxymethyl Group

The oxidation of the primary alcohol in N-protected 3-hydroxymethylpiperidines to the corresponding aldehyde or carboxylic acid is a fundamental transformation, providing a key electrophilic handle for further synthetic modifications. The choice of oxidant and reaction conditions is critical to achieving high yields and avoiding over-oxidation or side reactions.

Common Oxidation Methods

Two of the most reliable and widely employed methods for this oxidation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild conditions and high efficiency.

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. The reaction proceeds at low temperatures (-78 °C), which allows for excellent functional group tolerance.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers the advantages of neutral pH, room temperature reaction conditions, and often shorter reaction times compared to other methods.[1] It is particularly useful for sensitive substrates.

Quantitative Data on Oxidation Reactions

The choice of N-protecting group can influence the outcome of the oxidation. Below is a summary of representative yields for the oxidation of N-protected 3-hydroxymethylpiperidines to the corresponding aldehydes.

| N-Protecting Group | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Boc | DMSO, (COCl)₂, Et₃N | CH₂Cl₂ | -78 to rt | 75 | [2] |

| Cbz | DMSO, (COCl)₂, TEA | CH₂Cl₂ | -78 | High-yielding | [3] |

| Benzyl | Dess-Martin Periodinane | CH₂Cl₂ | rt | Not specified | [4] |

Key Transformations: Substitution of the Hydroxyl Group

Activation of the hydroxyl group to a good leaving group, followed by nucleophilic substitution, is a primary strategy for introducing diverse functionalities at the 3-position. Common activation methods include conversion to tosylates, mesylates, or direct substitution via the Mitsunobu reaction.

Tosylation and Subsequent Nucleophilic Substitution

The conversion of the hydroxyl group to a tosylate is a robust method for creating an excellent leaving group. The resulting tosylate is susceptible to displacement by a wide range of nucleophiles.

The Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of the primary alcohol to a variety of functional groups, including esters, azides, and phthalimides, with inversion of configuration.[5] This reaction typically involves the use of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Quantitative Data on Substitution Reactions

The following table summarizes the yields for the substitution of the hydroxyl group in N-protected 3-hydroxymethylpiperidines with various nucleophiles.

| N-Protecting Group | Activation Method/Reaction | Nucleophile | Solvent | Yield (%) | Reference |

| Boc | Tosylation, then substitution | Cyclohexylamine | Not specified | 74 | |

| Cbz | Mitsunobu (DIAD, PPh₃) | Phthalimide | THF | Not specified | [6] |

| Boc | Mitsunobu (DEAD, PPh₃) | Sodium Azide | Toluene | 98 | [6] |

The Influence of N-Protecting Groups

The nature of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) can significantly impact the reactivity of the 3-hydroxymethylpiperidine scaffold. These groups can exert both electronic and steric effects, influencing reaction rates and, in some cases, the stereochemical outcome of reactions.

-

Boc (tert-Butoxycarbonyl): The Boc group is sterically demanding and is stable under a wide range of conditions, except for strong acids.[7] Its bulkiness can influence the approach of reagents to the nearby reaction center.

-

Cbz (Benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis. Its electronic properties can influence the reactivity of the piperidine ring nitrogen.

-

Benzyl: The benzyl group is a robust protecting group that is typically removed by hydrogenolysis. It can influence the steric environment around the piperidine ring.

Experimental Protocols

Protocol 1: Swern Oxidation of N-Boc-3-hydroxymethylpiperidine[2]

Materials:

-

N-Boc-3-hydroxymethylpiperidine

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous CH₂Cl₂ dropwise, maintaining the internal temperature below -70 °C.

-

Stir the mixture for 15 minutes.

-

Add a solution of N-Boc-3-hydroxymethylpiperidine (1.0 eq) in anhydrous CH₂Cl₂ dropwise, keeping the temperature below -70 °C.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-3-formylpiperidine.

-

Purify the crude product by flash column chromatography.

Protocol 2: Tosylation of N-Boc-3-hydroxymethylpiperidine[9]

Materials:

-

N-Boc-3-hydroxymethylpiperidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

4-Dimethylaminopyridine (DMAP), catalytic amount

-

Dichloromethane (CH₂Cl₂), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M) and cool the solution to 0 °C.

-

Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude N-Boc-3-(tosyloxymethyl)piperidine can be purified by flash column chromatography or used directly in the next step.

Protocol 3: Mitsunobu Reaction of N-Cbz-3-hydroxymethylpiperidine with Phthalimide[7]

Materials:

-

N-Cbz-3-hydroxymethylpiperidine

-

Phthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Cbz-3-hydroxymethylpiperidine (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add DIAD (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to afford N-(N-Cbz-piperidin-3-ylmethyl)phthalimide.

Mandatory Visualizations

Caption: General workflow for the oxidation of N-protected 3-hydroxymethylpiperidines.

Caption: General workflow for the substitution of the hydroxyl group.

Caption: Influence of N-protecting groups on reactivity.

References

- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 2. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of N-Cbz-3-piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-3-piperidinemethanol, also known as benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, coupled with the versatile N-benzyloxycarbonyl (Cbz) protecting group and a primary alcohol functional group, makes it an attractive starting material for the synthesis of a wide range of complex molecules with potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of N-Cbz-3-piperidinemethanol, along with insights into its synthesis and potential biological relevance.

Core Physical and Chemical Properties

N-Cbz-3-piperidinemethanol is typically a colorless to yellow solid or liquid at room temperature. While a specific melting point is not widely reported in the literature, the unprotected parent compound, 3-piperidinemethanol, has a melting point ranging from 56°C to 63°C.[1] The presence of the bulky Cbz group would likely increase the melting point. The compound exhibits limited solubility in water but is soluble in common organic solvents such as dichloromethane.

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₃ | |

| Molecular Weight | 249.31 g/mol | |

| Boiling Point | 396.4 °C at 760 mmHg | |

| Flash Point | 193.5 °C | |

| Physical Form | Colorless to White to Yellow Solid or Liquid | |

| Solubility | Limited solubility in water; Soluble in organic solvents like dichloromethane. | |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Synthesis and Reactivity

The synthesis of N-Cbz-3-piperidinemethanol can be achieved through the reduction of the corresponding carboxylic acid or its ester derivative. A common synthetic strategy involves the protection of the nitrogen atom of 3-piperidinecarboxylic acid with a benzyloxycarbonyl group, followed by the reduction of the carboxylic acid moiety.

A plausible synthetic workflow is outlined below:

Experimental Protocol: Synthesis of N-Cbz-3-piperidinemethanol (General Procedure)

Step 1: Synthesis of N-Cbz-3-piperidinecarboxylic Acid

-

Dissolve 3-piperidinecarboxylic acid in a suitable aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide).

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate, ensuring the temperature remains low.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain N-Cbz-3-piperidinecarboxylic acid.

Step 2: Reduction of N-Cbz-3-piperidinecarboxylic Acid

-

Suspend N-Cbz-3-piperidinecarboxylic acid in a dry aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to the suspension.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and a basic solution (e.g., NaOH).

-

Filter the resulting mixture and extract the filtrate with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield N-Cbz-3-piperidinemethanol.

Spectral Data Analysis

Expected ¹H NMR Spectral Features:

-

Aromatic protons of the benzyl group: ~7.3 ppm (multiplet, 5H).

-

CH₂ protons of the benzyl group: ~5.1 ppm (singlet, 2H).

-

CH₂OH protons : A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Piperidine ring protons : A complex series of multiplets in the range of 1.2-4.0 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl carbon of the Cbz group: ~155 ppm.

-

Aromatic carbons of the benzyl group: ~127-137 ppm.

-

CH₂ carbon of the benzyl group: ~67 ppm.

-

CH₂OH carbon : ~65 ppm.

-

Piperidine ring carbons : ~20-55 ppm.

Expected IR Spectral Features:

-

O-H stretch from the alcohol: A broad band around 3400 cm⁻¹.

-

C=O stretch from the carbamate: A strong band around 1680-1700 cm⁻¹.

-

C-H stretches from aromatic and aliphatic groups: Around 2800-3100 cm⁻¹.

Potential Biological and Pharmaceutical Relevance

While there is no direct evidence of the biological activity of N-Cbz-3-piperidinemethanol itself, the N-benzylpiperidine scaffold is a common motif in a variety of biologically active molecules. For instance, derivatives of N-benzylpiperidine have been investigated as potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. Furthermore, some N-benzylpiperidine analogues have been identified as allosteric modulators of the serotonin transporter, highlighting the potential of this scaffold in neuroscience research.

The presence of a primary alcohol in N-Cbz-3-piperidinemethanol provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.

The logical relationship for its potential application in drug discovery is illustrated below:

Conclusion

N-Cbz-3-piperidinemethanol is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and versatile functional groups allow for the synthesis of diverse libraries of compounds for biological screening. While specific data on some of its physical properties and biological activities are limited, the information available for related compounds provides a strong foundation for its use in the design and synthesis of novel therapeutic agents. Further research into the specific properties and applications of N-Cbz-3-piperidinemethanol is warranted to fully unlock its potential in medicinal chemistry.

References

Synthetic Pathways to Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the common starting materials and synthetic methodologies for producing Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the primary synthetic routes, present quantitative data in a structured format, and provide comprehensive experimental protocols.

Core Synthetic Strategies

The synthesis of this compound primarily originates from two accessible starting materials: 3-Hydroxypiperidine and derivatives of Piperidine-3-carboxylic acid . Both routes offer viable pathways to the target molecule, with the choice often depending on the availability of starting materials, desired stereochemistry, and scalability.

Route 1: Synthesis from 3-Hydroxypiperidine

This is a direct and efficient method involving the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz or Z) group. The commercially available starting material, 3-hydroxypiperidine, often in its hydrochloride salt form, is reacted with benzyl chloroformate.

Experimental Protocol: N-benzyloxycarbonylation of 3-Hydroxypiperidine Hydrochloride[1]

Materials:

-

3-Hydroxypiperidine hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (CbzCl)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Petroleum ether

Procedure:

-

A solution of 3-hydroxypiperidine hydrochloride (10.00 g, 73 mmol) in a mixture of THF (50 mL) and H₂O (50 mL) is prepared in a suitable reaction vessel.

-

Sodium carbonate (23.10 g, 218 mmol) is added to the solution to neutralize the hydrochloride and act as a base.

-

Benzyl chloroformate (14.90 g, 87 mmol) is added dropwise to the stirring mixture at room temperature.

-

The reaction mixture is stirred for 5 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is extracted three times with ethyl acetate (100 mL each).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (from 1:100 to 1:4 v/v) as the eluent.

-

The final product, N-benzyloxycarbonyl-3-hydroxypiperidine (which is a direct precursor and structural isomer of the target compound), is obtained as a colorless oil.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 96% | [1] |

| TLC Rf | 0.65 (EtOAc/petroleum ether = 1/1, v/v) | [1] |

This protocol yields N-benzyloxycarbonyl-3-hydroxypiperidine. To obtain the target this compound, the starting material would need to be 3-(hydroxymethyl)piperidine. The synthesis of 3-(hydroxymethyl)piperidine can be achieved through the reduction of piperidine-3-carboxylic acid or its esters.

Logical Workflow for Synthesis from 3-Hydroxypiperidine Derivative

References

Methodological & Application

Application Notes and Protocols for Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate as a versatile building block in the synthesis of novel therapeutic agents. The following sections detail its application in the development of cholinesterase inhibitors for Alzheimer's disease, including a proposed synthetic protocol, relevant biological data for derived compounds, and visualization of the associated biological pathway and experimental workflow.

Introduction

This compound is a valuable starting material in medicinal chemistry. The piperidine scaffold is a prevalent motif in numerous clinically approved drugs due to its favorable physicochemical properties and its ability to confer three-dimensionality to molecules, which can enhance binding to biological targets. The presence of a protected nitrogen and a modifiable hydroxymethyl group at the 3-position makes this reagent particularly useful for creating diverse libraries of compounds for drug screening.

Derivatives of benzylpiperidine have shown significant potential in various therapeutic areas, including as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the treatment of Alzheimer's disease, as well as modulators of other key enzymes and receptors.

Application: Development of Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, is a key therapeutic strategy. Benzylpiperidine derivatives have been successfully developed as potent AChE inhibitors.

Proposed Synthetic Route

The following is a proposed synthetic protocol for the preparation of a potent acetylcholinesterase inhibitor starting from this compound. This protocol is based on established synthetic methodologies for similar piperidine-based cholinesterase inhibitors.

Scheme 1: Proposed synthesis of a 1-benzylpiperidine derivative as an AChE inhibitor.

Caption: Proposed Synthetic Workflow.

Experimental Protocols

Step 1: Oxidation of this compound

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

-

Add Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Benzyl 3-formylpiperidine-1-carboxylate.

Step 2: Reductive Amination

-

Dissolve Benzyl 3-formylpiperidine-1-carboxylate (1.0 eq) and a substituted aniline (e.g., 5,6-dimethoxyaniline) (1.1 eq) in anhydrous methanol (15 mL/mmol).

-

Add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1 hour to form the imine intermediate.

-

Cool the reaction to 0 °C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography to obtain the desired N-aryl-N-((1-benzylpiperidin-3-yl)methyl)amine.

Step 3: Final Functionalization (Example: Acylation)

-

To a solution of the secondary amine from Step 2 (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 3-5 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final compound by column chromatography or recrystallization.

Biological Activity of Derived Cholinesterase Inhibitors

While specific data for compounds directly synthesized from this compound is not available in the public domain, structurally related N-benzylpiperidine derivatives have demonstrated potent inhibition of cholinesterases. The following table summarizes representative data for such compounds from the literature, which could be expected for analogs prepared via the proposed route.

| Compound ID | Target | IC₅₀ (µM) | Reference |

| 28 | Acetylcholinesterase | 0.41 ± 1.25 | [1][2] |

| 20 | Acetylcholinesterase | 5.94 ± 1.08 | [1][2] |

| 15b | Acetylcholinesterase (eeAChE) | 0.39 ± 0.11 | [3][4] |

| 15j | Butyrylcholinesterase (eqBChE) | 0.16 ± 0.04 | [3][4] |

IC₅₀ values are indicative of the potency of inhibition, with lower values representing higher potency.

Signaling Pathway

The therapeutic effect of acetylcholinesterase inhibitors is achieved by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: AChE Inhibition Pathway.

Conclusion

This compound is a strategic building block for the synthesis of novel drug candidates, particularly in the field of neurodegenerative diseases. The provided protocols and data serve as a guide for researchers to utilize this compound in their drug discovery programs. The flexibility of the piperidine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of the resulting compounds.

References

- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

experimental protocol for Swern oxidation of N-Cbz-3-piperidinemethanol

Abstract

This document provides a comprehensive experimental protocol for the Swern oxidation of N-Cbz-3-piperidinemethanol to its corresponding aldehyde, N-Cbz-3-piperidinecarboxaldehyde. The Swern oxidation is a widely used method for the mild and efficient conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] This protocol is particularly valuable for substrates sensitive to harsher oxidation conditions.[2] The procedure detailed below utilizes oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine (TEA) under cryogenic conditions to ensure high yield and purity of the desired product.[1][2]

Introduction

The Swern oxidation is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[1][2] The reaction proceeds by activating dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, to form the highly reactive chloro(dimethyl)sulfonium chloride.[1][2] The alcohol substrate then attacks this species, leading to the formation of an alkoxysulfonium salt. Subsequent deprotonation by a hindered base, such as triethylamine, generates a sulfur ylide, which undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired carbonyl compound, dimethyl sulfide, and triethylammonium chloride.[2] A critical aspect of this reaction is maintaining a low temperature, typically -78 °C, to prevent side reactions.[2] This protocol has been adapted for the specific oxidation of N-Cbz-3-piperidinemethanol, a common intermediate in pharmaceutical development.

Quantitative Data Summary

The following table outlines the suggested quantities and reaction parameters for the Swern oxidation of N-Cbz-3-piperidinemethanol. These values are based on established protocols for similar primary alcohols and may be scaled as needed.

| Reagent/Parameter | Value | Molar Equivalents | Notes |

| N-Cbz-3-piperidinemethanol | 1.0 g (3.8 mmol) | 1.0 | Starting material |

| Oxalyl Chloride | 0.42 mL (4.94 mmol) | 1.3 | Use a 2.0 M solution in DCM |

| Dimethyl Sulfoxide (DMSO) | 0.68 mL (9.5 mmol) | 2.5 | Anhydrous |

| Triethylamine (TEA) | 2.65 mL (19.0 mmol) | 5.0 | Anhydrous |

| Dichloromethane (DCM) | 20 mL | - | Anhydrous |

| Reaction Temperature | -78 °C to room temp. | - | Dry ice/acetone bath |

| Reaction Time | ~ 2 hours | - | Varies with scale |

| Expected Yield | >90% | - | Based on similar reactions |

Experimental Protocol

1. Preparation:

-

All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous solvents and reagents are critical for the success of the reaction.

-

Prepare a dry ice/acetone bath to maintain a temperature of -78 °C.

2. Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (10 mL).

-

Cool the flask to -78 °C using the dry ice/acetone bath.

3. Activation of DMSO:

-

Slowly add oxalyl chloride (1.3 equivalents) to the cooled DCM.

-

In a separate flask, dissolve dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM (5 mL).

-

Add the DMSO solution dropwise to the oxalyl chloride solution over 10-15 minutes, ensuring the internal temperature does not rise above -60 °C. Vigorous gas evolution (CO and CO2) will be observed.[2]

-

Stir the resulting mixture at -78 °C for 15 minutes.

4. Addition of Alcohol:

-

Dissolve N-Cbz-3-piperidinemethanol (1.0 equivalent) in anhydrous DCM (5 mL).

-

Add the alcohol solution dropwise to the activated DMSO mixture over 10-15 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30-45 minutes.

5. Addition of Base and Quenching:

-

Slowly add triethylamine (5.0 equivalents) to the reaction mixture dropwise, again ensuring the temperature remains at -78 °C.

-

After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes.

-

Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

6. Work-up and Purification:

-

Once at room temperature, quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

The crude product can be purified by flash column chromatography on silica gel if necessary. A notorious byproduct of this reaction is the foul-smelling dimethyl sulfide; all glassware should be rinsed with bleach to oxidize the sulfide.[2]

Experimental Workflow Diagram

Caption: Workflow for the Swern oxidation of N-Cbz-3-piperidinemethanol.

Safety Precautions

-

The Swern oxidation should be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide gas and the formation of foul-smelling dimethyl sulfide.[2]

-

Oxalyl chloride is corrosive and moisture-sensitive; handle with care.

-

The reaction is highly exothermic during the addition of DMSO to oxalyl chloride; slow, controlled addition at low temperature is crucial.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Application Notes and Protocols for the Mitsunobu Reaction with N-Cbz-3-piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract